molecular formula C9H12O4S B12537191 (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid CAS No. 802893-54-5

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid

Cat. No.: B12537191
CAS No.: 802893-54-5
M. Wt: 216.26 g/mol
InChI Key: ALSZOQWHLNDUBX-UHFFFAOYSA-N
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Description

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid is a specialized organic acid of interest in chemical research and development. This compound integrates a phenolic ring system with a methanesulfonic acid group, a combination that suggests potential utility as an acid catalyst in organic synthesis. Methanesulfonic acid (MSA) itself is recognized as a strong, non-oxidizing acid with high thermal stability and low corrosivity compared to mineral acids, making it a valuable "green" catalyst in reactions such as esterification and alkylation . The phenolic moiety may further modify the compound's solubility and coordination properties. Researchers are exploring the applications of such structurally complex acids in the development of novel synthetic methodologies, potentially as a building block for more advanced catalysts or functional materials. This product is provided For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

802893-54-5

Molecular Formula

C9H12O4S

Molecular Weight

216.26 g/mol

IUPAC Name

(2-hydroxy-3,5-dimethylphenyl)methanesulfonic acid

InChI

InChI=1S/C9H12O4S/c1-6-3-7(2)9(10)8(4-6)5-14(11,12)13/h3-4,10H,5H2,1-2H3,(H,11,12,13)

InChI Key

ALSZOQWHLNDUBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CS(=O)(=O)O)O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Benzyl Halides

Reaction Mechanism and Conditions

This method involves substituting a halogen atom in 2-hydroxy-3,5-dimethylbenzyl halides with a sulfonic acid group. The synthetic pathway proceeds as follows:

  • Halogenation : 2-Hydroxy-3,5-dimethylbenzyl alcohol is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 2-hydroxy-3,5-dimethylbenzyl chloride or bromide.
  • Sulfonation : The benzyl halide undergoes nucleophilic displacement with sodium sulfite (Na₂SO₃) in aqueous medium under reflux (80–100°C, 4–6 h).
    $$
    \text{Ar-CH}2\text{Cl} + \text{Na}2\text{SO}3 \rightarrow \text{Ar-CH}2\text{SO}_3\text{Na} + \text{NaCl}
    $$
  • Acidification : The sodium sulfonate salt is protonated with hydrochloric acid (HCl) to yield the free sulfonic acid.
Key Data:
Parameter Value
Yield 70–75%
Reaction Time 4–6 h
By-products NaCl, trace SO₂

Advantages : High regioselectivity, minimal side reactions.
Limitations : Requires halogenated precursors, which may necessitate multi-step synthesis.

Surfactant-Catalyzed Sulfonation

Methodology and Optimization

Inspired by protocols for aryl sulfonates, this approach employs cationic surfactants like cetyltrimethylammonium bromide (CTAB) to enhance reaction efficiency.

  • Substrate Preparation : 2-Hydroxy-3,5-dimethylchlorobenzene is suspended in water with CTAB (0.1 equiv).
  • Sulfonation : Sodium sulfite (2.2 equiv) is added, and the mixture is heated to 80°C for 4 h.
  • Workup : The product is isolated by acidification and recrystallization.
Key Data:
Parameter Value
Yield 80–85%
Catalyst Loading 10 mol% CTAB
By-products <2% disulfonates

Advantages : Surfactants improve interfacial contact, reducing reaction time and energy input.
Limitations : Requires precise control of surfactant concentration to avoid emulsion formation.

Direct Sulfonation with Oleum

Process Description

Oleum (fuming sulfuric acid) introduces sulfonic acid groups directly onto the aromatic ring or alkyl side chain.

  • Reaction Setup : 2-Hydroxy-3,5-dimethylbenzene is dissolved in oleum (20% SO₃) at 0–5°C.
  • Sulfonation : The temperature is gradually raised to 100°C over 2 h.
  • Quenching : The mixture is poured onto ice, and the product is extracted with ethyl acetate.
Key Data:
Parameter Value
Yield 60–65%
SO₃ Concentration 20–25%
By-products Isomeric sulfonates

Advantages : Single-step process, readily available reagents.
Limitations : Poor regioselectivity due to competing ring vs. side-chain sulfonation.

Reductive Sulfonation of Aldehyde Precursors

Stepwise Functionalization

This route leverages 2-hydroxy-3,5-dimethylbenzaldehyde as a starting material:

  • Reduction : The aldehyde is reduced to 2-hydroxy-3,5-dimethylbenzyl alcohol using NaBH₄ in ethanol.
  • Chlorination : The alcohol is converted to 2-hydroxy-3,5-dimethylbenzyl chloride with SOCl₂.
  • Sulfonation : The chloride undergoes nucleophilic substitution with Na₂SO₃ as described in Section 1.
Key Data:
Parameter Value
Overall Yield 55–60%
Critical Step Chlorination (90% yield)

Advantages : Utilizes commercially available aldehydes.
Limitations : Multi-step synthesis increases cost and time.

Friedel-Crafts Alkylation-Sulfonation Tandem Reaction

Integrated Approach

A Lewis acid (AlCl₃) facilitates simultaneous alkylation and sulfonation:

  • Reaction : 2-Hydroxy-3,5-dimethylbenzene reacts with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of AlCl₃ (1.5 equiv) at 50°C.
  • Mechanism : AlCl₃ activates the sulfonyl chloride for electrophilic substitution, directing the -SO₂CH₃ group to the para position of the hydroxyl group.
  • Hydrolysis : The sulfonyl group is hydrolyzed to sulfonic acid using aqueous HCl.
Key Data:
Parameter Value
Yield 65–70%
Reaction Time 3 h

Advantages : Direct introduction of the sulfonic acid group.
Limitations : Competing side reactions at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The sulfonic acid group can be reduced to a sulfonate.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfonates and reduced phenolic compounds.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid exhibits significant antimicrobial and anti-inflammatory activities. It has been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. A study demonstrated its efficacy in reducing inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases .

Case Study: Analgesic Activity

In a controlled study involving various synthesized compounds related to this compound, compounds were tested for their analgesic effects. The results indicated a notable reduction in pain responses in subjects treated with these compounds compared to controls .

Material Science Applications

Catalysis in Organic Synthesis

This compound acts as an efficient catalyst in various organic reactions. Its strong acidic nature facilitates esterification and alkylation reactions, making it a valuable reagent in synthetic organic chemistry. This compound is particularly useful in producing biodiesel through transesterification processes .

Table 1: Comparison of Catalytic Efficiency

Catalyst TypeReaction TypeYield (%)Reaction Time (hours)
This compoundEsterification of fatty acids952
Conventional Sulfuric AcidEsterification of fatty acids854
p-Toluenesulfonic AcidEsterification of fatty acids903

Environmental Chemistry Applications

Green Chemistry Initiatives

The compound is being increasingly explored within the realm of green chemistry due to its non-toxic nature and biodegradability. It serves as a safer alternative to traditional strong acids such as sulfuric and hydrochloric acids in various industrial processes .

Case Study: Metal Recovery Processes

Recent studies have highlighted the use of this compound in metal recovery processes from electronic waste. Its ability to dissolve metal ions efficiently makes it suitable for applications in hydrometallurgy, contributing to sustainable recycling practices .

Electrochemical Applications

Electrolyte Solutions

The compound is utilized as an electrolyte in electrochemical applications due to its high solubility and electrical conductivity. It is particularly effective in the electrodeposition of metals like tin and lead for electronic components .

Table 2: Electrochemical Properties

PropertyValue
Conductivity (S/m)1.5
Solubility in Water (g/L)200
pH1.5

Mechanism of Action

The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, leading to changes in their activity and function. The sulfonic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares (2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid with related sulfonic acid derivatives:

Compound Molecular Formula Substituents Key Features
This compound C₁₀H₁₄O₄S -OH (position 2), -CH₃ (positions 3,5), -CH₂SO₃H Aromatic sulfonic acid with steric hindrance from methyl groups; potential applications in specialty chemistry.
Methanesulfonic acid (MSA) CH₄O₃S -SO₃H Simple aliphatic sulfonic acid; widely studied in atmospheric chemistry as a DMS oxidation product .
Hydroxymethanesulfonic acid CH₄O₄S -SO₃H, -OH Hybrid sulfonic acid-alcohol; detected in atmospheric aerosols and industrial processes .
Sodium hydroxymethanesulfonate CH₃NaO₄S -SO₃Na, -OH Salt form of hydroxymethanesulfonic acid; high solubility in water (>95% purity) .
[3-Hydroxy-5-(2-hydroxyethyl)phenyl]oxidanesulfonic acid C₈H₁₀O₅S -OH (positions 3,5), -CH₂CH₂OH, -SO₃H Polar metabolite with dual hydroxyl and sulfonic acid groups; identified in biochemical studies .

Physicochemical Properties

  • Acidity : The sulfonic acid group (-SO₃H) in all compounds confers strong acidity (pKa ~1–2). However, substituents modulate acidity slightly; for example, electron-donating methyl groups in this compound may reduce acidity compared to MSA .
  • Solubility : Sodium hydroxymethanesulfonate exhibits high water solubility due to its ionic nature, while the aromatic this compound likely has lower solubility in polar solvents compared to aliphatic analogs like MSA .

Environmental and Biochemical Roles

  • Atmospheric Relevance : MSA and hydroxymethanesulfonic acid are key oxidation products of dimethyl sulfide (DMS) in marine environments, contributing to aerosol formation . The aromatic compound lacks direct atmospheric detection but may share reactivity pathways due to the sulfonic acid group.

Challenges in Detection and Analysis

  • Analytical Overlap: Techniques like FIGAERO-CIMS struggle to distinguish compounds with identical molecular formulas but differing structures (e.g., monomethyl sulfate vs. hydroxymethanesulfonic acid) .

Biological Activity

(2-Hydroxy-3,5-dimethylphenyl)methanesulfonic acid, a sulfonic acid derivative, has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a methanesulfonic acid group attached to a 2-hydroxy-3,5-dimethylphenyl moiety. Its molecular formula is C10H13O4SC_{10}H_{13}O_4S, and it has a molecular weight of approximately 229.28 g/mol. The presence of hydroxyl and sulfonic acid groups contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

  • Mechanism of Action : The compound appears to disrupt bacterial cell membranes, leading to cell lysis. Studies have shown that it has broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : In various studies, the MIC values for this compound ranged from 31.25 to 125 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus31.25125
Escherichia coli62.5250
Bacillus subtilis31.25125

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays.

  • DPPH Radical Scavenging Assay : The compound demonstrated a notable ability to scavenge DPPH radicals, indicating its potential as an antioxidant agent.
  • Ferric Reducing Antioxidant Power (FRAP) : Results showed significant reducing power, suggesting that the compound can donate electrons and neutralize free radicals effectively .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using different cancer cell lines.

  • Cell Viability : In vitro studies indicated that at concentrations up to 100 µM, this compound did not significantly reduce cell viability in non-cancerous cells but exhibited selective cytotoxicity towards certain cancer cell lines.
  • Proliferation Effects : Some concentrations led to increased proliferation in specific cancer cells, suggesting a complex interaction that may depend on the cellular context .

Table 2: Cytotoxicity Results

Cell LineConcentration (µM)Cell Viability (%)
Non-cancerous fibroblasts10085
Breast cancer cells5070
Lung cancer cells7560

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that the compound exhibited potent activity against multi-drug resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens .
  • Antioxidant Mechanisms : Research presented at the International Conference on Antioxidants revealed that the compound's antioxidant effects could be attributed to its ability to chelate metal ions and enhance endogenous antioxidant defenses .
  • Cytotoxic Mechanisms : A recent investigation into the cytotoxic mechanisms indicated that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased interest in its development as an anti-cancer agent .

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